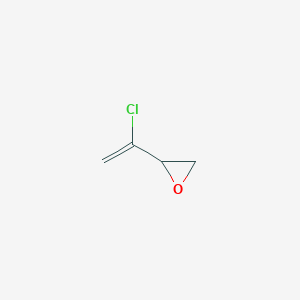

(1-Chloroethenyl)oxirane

Übersicht

Beschreibung

(1-Chloroethenyl)oxirane is a significant mutagenic metabolite of chloroprene, extensively used in the synthetic rubber manufacturing industry. Its interactions and adduct formation with nucleosides and DNA highlight its chemical reactivity and potential implications in mutagenesis (Munter et al., 2002).

Synthesis Analysis

Synthesis and characterizations of (1-Chloroethenyl)oxirane and related compounds have been explored through various chemical reactions, demonstrating its reactivity and the potential for creating polymers with improved chemical reactivity (Shih et al., 1982). The synthesis of oxirane structures and their importance in organic synthesis, as well as their role in alkyl radical oxidation reactions, have been thoroughly examined, highlighting the thermochemical properties and kinetic analysis of their reactions (Wang & Bozzelli, 2016).

Molecular Structure Analysis

Crystallographic characterization of oxirane derivatives, such as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, has provided insights into their molecular structure, showing significant details about their conformation and intermolecular interactions (Patel et al., 2009).

Chemical Reactions and Properties

Chemical reactivity and the formation of DNA interstrand cross-links by (1-Chloroethenyl)oxirane demonstrate its mutagenic potential and the mechanisms underlying chloroprene toxicity. These interactions, particularly at deoxyguanosine residues, are crucial for understanding its biological effects (Wadugu et al., 2010). Additionally, the selective detoxification of (1-Chloroethenyl)oxirane enantiomers by erythrocytes indicates enantiomeric selectivity in its metabolic processing, which could influence its toxicity and mutagenic profile (Hurst & Ali, 2007).

Physical Properties Analysis

The physical properties of (1-Chloroethenyl)oxirane and related compounds, such as their elastomeric properties and reactivity in nucleophilic substitution reactions, are central to their application in polymer science and the development of materials with specific chemical functionalities (Shih et al., 1982).

Chemical Properties Analysis

The chemical properties of (1-Chloroethenyl)oxirane, particularly its genotoxicity and mutagenic potential, have been extensively studied. In vitro testing has shown its mutagenic activity in bacterial systems and its ability to induce DNA damage, further emphasizing the need for understanding its role in the toxicology of chloroprene (Himmelstein et al., 2001).

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and DNA Interactions

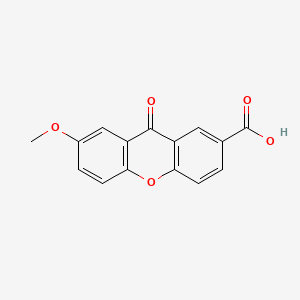

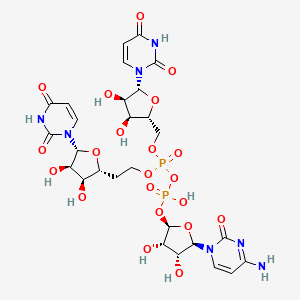

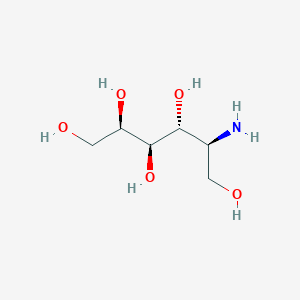

- DNA Adduct Formation : (1-Chloroethenyl)oxirane, a significant metabolite of chloroprene, reacts with nucleosides and DNA, forming various adducts. These adducts include N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine and N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine, among others. These interactions could be crucial for understanding the mutagenesis process of chloroprene (Munter et al., 2002).

Genotoxicity Testing

- In Vitro Mutagenic and Clastogenic Potential : Research indicates that (1-Chloroethenyl)oxirane exhibits mutagenic activity but not clastogenicity, contributing to beta-chloroprene-induced carcinogenicity in rodent studies. This was observed through bacterial reverse mutation tests and micronucleus tests in cultured Chinese hamster V79 cells (Himmelstein et al., 2001).

Comparative Metabolism

- Species Differences in Metabolism : The metabolism of chloroprene shows significant species differences in the formation of its metabolites, including (1-chloroethenyl)oxirane. This study highlights the varied metabolic pathways and detoxification mechanisms across different species, which is vital for understanding species-specific toxicological effects (Munter et al., 2007).

Epoxide Chemistry

- Properties and Reactions of Epoxides : (1-Chloroethenyl)oxirane, as an epoxide, has been studied for its reactivity and properties. The understanding of such reactions is essential in organic chemistry and can be applied in various industrial processes (Cottrell et al., 2001).

DNA Cross-linking Activity

- Molecular Mechanisms of Chloroprene Toxicity : Studies on the DNA cross-linking activity of (1-Chloroethenyl)oxirane have been conducted to understand the molecular basis of chloroprene toxicity. The data suggests interstrand cross-linking at specific DNA sites, which could be vital in understanding the genotoxicity of chloroprene (Wadugu et al., 2010).

Polymer Chemistry

- Polyether Elastomers : The use of (1-Chloroethenyl)oxirane in polymer chemistry, specifically in the synthesis of polyether elastomers, showcases its industrial application. These elastomers exhibit unique properties and are reactive in nucleophilic substitution reactions (Shih et al., 1982).

Detoxification Pathways

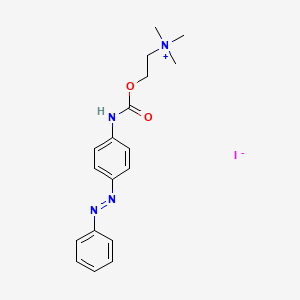

- Glutathione and Epoxide Hydrolase in Metabolism : The detoxification pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene and its metabolites, including (1-chloroethenyl)oxirane, have been explored. This research provides insights into the body's mechanisms to mitigate the toxic effects of such compounds (Munter et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-chloroethenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-3(5)4-2-6-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFJKQAEILBFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282683 | |

| Record name | (1-chloroethenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloroethenyl)oxirane | |

CAS RN |

3132-77-2 | |

| Record name | 2-(1-Chloroethenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-chloroethenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)

![(2S,4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1220698.png)